N-tert-butyl-3-methylazetidin-3-amine
Description
N-tert-butyl-3-methylazetidin-3-amine is a strained azetidine derivative featuring a four-membered ring system with a tert-butyl group and a methyl substituent at the 3-position of the azetidine core.
Properties
CAS No. |
936909-09-0 |
|---|---|
Molecular Formula |
C8H18N2 |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
N-tert-butyl-3-methylazetidin-3-amine |
InChI |
InChI=1S/C8H18N2/c1-7(2,3)10-8(4)5-9-6-8/h9-10H,5-6H2,1-4H3 |
InChI Key |
DLPWTEMFNCBSAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC1)NC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-DIMETHYLETHYL)-3-METHYL-3-AZETIDINAMINE typically involves the reaction of 3-methylazetidine with tert-butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(1,1-DIMETHYLETHYL)-3-METHYL-3-AZETIDINAMINE can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the tert-butyl or methyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of various substituted azetidines.
Scientific Research Applications
Chemistry: N-(1,1-DIMETHYLETHYL)-3-METHYL-3-AZETIDINAMINE is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used to study the effects of azetidine derivatives on biological systems. It may serve as a model compound for understanding the behavior of similar molecules in biological environments.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The azetidine ring is a common motif in many bioactive compounds, and modifications of this structure can lead to the discovery of new drugs.
Industry: In the industrial sector, N-(1,1-DIMETHYLETHYL)-3-METHYL-3-AZETIDINAMINE can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-(1,1-DIMETHYLETHYL)-3-METHYL-3-AZETIDINAMINE involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl and methyl groups can influence the compound’s binding affinity and specificity. The azetidine ring can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
N-tert-butyl-3-methylazetidin-3-amine
- Core structure : Azetidine (4-membered ring), which introduces ring strain and increased reactivity compared to larger cyclic amines.
- Substituents: A tert-butyl group at the nitrogen and a methyl group at the 3-position of the ring.
Analogous Compounds
N-(5-Bromo-3-methyl-2-pyridinyl)-N-(tert-butyl)amine () Core structure: Pyridine (6-membered aromatic ring). Substituents: Bromine at the 5-position and methyl at the 3-position on the pyridine ring, with a tert-butyl group on the nitrogen. Key difference: The aromatic pyridine ring offers resonance stabilization, contrasting with the strained, non-aromatic azetidine.
(E)-N-methyl-4-(3-aminophenyl)-3-buten-1-amine () Core structure: Linear butenyl chain with an aryl substituent. Substituents: A 3-aminophenyl group and methyl on the nitrogen. Key difference: The absence of a cyclic amine reduces steric constraints but limits conformational rigidity.
N-(tert-butyl)-1-(methylsulfonyl)-3-phenyl-1H-pyrazol-5-amine ()
- Core structure : Pyrazole (5-membered heterocycle).
- Substituents : Methylsulfonyl and phenyl groups, with a tert-butyl on the nitrogen.
- Key difference : The pyrazole ring provides aromaticity and hydrogen-bonding capability, unlike the azetidine.
This compound
- Protection/deprotection : Use of tert-butoxycarbonyl (Boc) groups, as seen in the synthesis of N-methyl-N-(tert-butoxycarbonyl)-3-buten-1-amine (). Boc groups are removed under acidic conditions (e.g., trifluoroacetic acid) .
- Ring formation : Azetidine rings may be constructed via intramolecular cyclization of appropriately substituted precursors.
Comparison with Other Compounds
Physicochemical Properties
This compound
- Molecular weight : Estimated ~128.22 g/mol (C₇H₁₆N₂).
- Polarity : Moderate, due to the tertiary amine and hydrophobic tert-butyl group.
- Stability : Likely sensitive to strong acids/bases due to the azetidine ring’s strain.
Comparative Data
Biological Activity
N-tert-butyl-3-methylazetidin-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound, characterized by a tert-butyl group and a 3-methylazetidine ring, has the molecular formula and a molecular weight of approximately 113.20 g/mol. Its structure allows for various interactions with biological targets, influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The tert-butyl and methyl groups enhance its binding affinity, while the azetidine ring facilitates hydrogen bonding and other molecular interactions that are crucial for its activity against various biological targets.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Case Studies
- Anticancer Studies :
- Antimicrobial Studies :
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| tert-butyl N-(2-methylazetidin-3-yl)carbamate | Azetidine derivative | Variation in methyl group positioning affects activity |
| tert-butyl N-(4-methylpiperidin-1-yl)carbamate | Piperidine derivative | Different ring structure may lead to distinct properties |
| tert-butyl N-(3-methoxyazetidin-3-yl)carbamate | Azetidine with methoxy substitution | Alters lipophilicity, potentially affecting bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
